(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone at the 3-position. Key structural features include:
- Z-configuration at the 2-position, where a furan-2-ylmethylidene group is attached.
- A 2,5-dimethoxyphenyl ketone linked via an ethoxy bridge at the 6-position.
The 2,5-dimethoxy groups on the phenyl ring contribute electron-donating effects, enhancing resonance stabilization.
Properties
Molecular Formula |
C23H18O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C23H18O7/c1-26-14-6-8-20(27-2)18(10-14)19(24)13-29-16-5-7-17-21(11-16)30-22(23(17)25)12-15-4-3-9-28-15/h3-12H,13H2,1-2H3/b22-12- |
InChI Key |
XAVLGUPUUOEZFC-UUYOSTAYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Wittig reaction or a similar condensation reaction, using a furan-containing aldehyde or ketone.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through an etherification reaction, using a suitable dimethoxyphenol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively reduced tumor growth in xenograft models of breast cancer. The compound was found to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, showcasing its potential as a therapeutic agent .
2. Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Research suggests that it can scavenge free radicals and enhance the body's antioxidant defenses.
Materials Science
1. Organic Photovoltaics
The unique structural features of (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one make it a candidate for use in organic photovoltaic devices. Its ability to absorb light at specific wavelengths can be harnessed to improve the efficiency of solar cells.
Case Study:
In a study on organic solar cells, incorporating this compound into the active layer resulted in improved charge transport properties and increased power conversion efficiency compared to conventional materials .
Chemical Probes in Biological Research
1. GPR40 Modulation
Recent research has identified this compound as a potential modulator of GPR40 (Free Fatty Acid Receptor 1), which is involved in insulin secretion and glucose metabolism. This modulation could have implications for diabetes treatment.
Case Study:
A patent application highlighted the use of (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one as an agonist for GPR40, demonstrating its potential utility in developing new therapies for metabolic disorders .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis, inhibits cell proliferation |
| Antioxidant | Scavenges free radicals | |
| Materials Science | Organic photovoltaics | Improves light absorption and charge transport |
| Biological Research | GPR40 modulation | Enhances insulin secretion |
Mechanism of Action
The mechanism of action of (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways: Cellular signaling pathways that are modulated by the compound, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
Table 1: Key Structural Differences in 6-Position Substitutions
Analysis :
Variations in the 2-Position Methylene Group
Table 2: Substituent Differences at the 2-Position
Analysis :
Functional Group Modifications in the Benzofuran Core
Table 3: Core Modifications
Biological Activity
The compound (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one , also known by its CAS number 846029-58-1, is a complex organic molecule with potential biological activities. Its structure features a benzofuran core with various substituents that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
| Property | Detail |
|---|---|
| Molecular Formula | C25H19FO6 |
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |
| CAS Number | 846029-58-1 |
Biological Activity Overview
Research indicates that compounds within the benzofuran family exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Benzofurans have been reported to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, certain benzofuran derivatives demonstrated significant inhibitory effects on the MCF-7 breast cancer cell line with IC50 values indicating their potency .
- Anti-inflammatory Effects : Compounds in this class have been associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators .
The mechanisms by which (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Signal Transduction Modulation : It could influence various signaling pathways related to apoptosis and cellular metabolism.
- Interaction with Cellular Targets : The structural features allow for potential interactions with proteins or nucleic acids, altering their functions and leading to therapeutic effects.
Antimicrobial Activity
A study investigating the antibacterial properties of benzofuran derivatives found that certain modifications in the molecular structure significantly enhance activity against Gram-positive bacteria. The results indicated that compounds with methoxy groups showed improved efficacy compared to their unsubstituted counterparts .
Anticancer Activity
In vitro studies highlighted that derivatives similar to (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one exhibited cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways .
Anti-inflammatory Effects
Research has demonstrated that benzofuran derivatives can inhibit the production of nitric oxide and other inflammatory mediators in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Q & A
Q. Table 1: Representative Reaction Conditions from Literature
| Step | Catalyst/Solvent | Temperature | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| Olefin cross-metathesis | Ru-chiral complex | 0°C | 78 | 92 | |
| Intramolecular oxo-Michael | NaH/THF | RT | 85 | - |
Advanced: How can researchers resolve discrepancies in NMR/MS data during characterization?
Answer:
Discrepancies between observed and calculated spectral data (e.g., in H NMR or HRMS) often arise from dynamic effects or impurities. Methodological solutions include:
- 2D NMR techniques : Use NOESY or HSQC to confirm spatial proximity of protons and resolve overlapping signals .
- High-resolution MS : Compare isotopic patterns with theoretical simulations to identify contaminants .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of structure, as seen in related benzofuran derivatives .
Advanced: What methodologies confirm the Z-configuration of the exocyclic double bond?
Answer:
The Z-configuration is critical for biological activity and electronic properties. Confirmatory techniques:
- NOESY NMR : Detect nuclear Overhauser effects between the furan methylidene proton and adjacent aromatic protons .
- X-ray crystallography : Resolve spatial arrangement, as demonstrated for structurally similar compounds .
- Computational modeling : Compare experimental UV-Vis spectra with DFT-calculated electronic transitions for Z vs. E isomers .
Basic: How should biological activity be evaluated against therapeutic targets?
Answer:
Systematic evaluation involves:
- In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus), anti-inflammatory effects (COX-2 inhibition), or anticancer potential (cell viability assays) .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .
- Dose-response analysis : Establish IC values using nonlinear regression models .
Advanced: What computational approaches model the compound’s electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic media .
- TD-DFT : Correlate experimental UV-Vis absorption bands with electronic transitions (e.g., π→π* or n→π*) .
Advanced: How can competing side reactions during 2,5-dimethoxyphenyl-oxoethoxy introduction be mitigated?
Answer:
- Protecting groups : Temporarily block reactive hydroxyl groups on the 2,5-dimethoxyphenyl moiety using TBS or acetyl groups .
- Stepwise synthesis : Introduce the oxoethoxy group before coupling with the benzofuran core to avoid ketone reduction .
- Low-temperature kinetics : Perform reactions at -40°C to suppress undesired nucleophilic attacks .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to quantify impurities (<0.5%) .
- Elemental analysis : Match experimental C/H/N ratios with theoretical values (deviation <0.4%) .
- Melting point : Compare observed values (e.g., 160–162°C) with literature data .
Advanced: How does the 2,5-dimethoxyphenyl group influence electronic properties?
Answer:
- Electron-donating effects : The methoxy groups increase electron density on the benzofuran core, enhancing π-conjugation and red-shifting UV-Vis absorption .
- Steric effects : Ortho-methoxy substituents restrict rotation, stabilizing the Z-configuration .
- Solvatochromism : Polar solvents stabilize charge-transfer states, altering fluorescence emission profiles .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods due to potential dust/aerosol formation .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How can synthetic routes be aligned with green chemistry principles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
